LSD1-CoREST Complex Inhibition: Lsd1-IN-15 Versus SP-2509, GSK-LSD1, ORY-1001, and CC-90011
Lsd1-IN-15 inhibits the LSD1-CoREST complex with an IC50 value of 0.149 μM (149 nM) . This places its LSD1 inhibitory potency intermediate among commonly used tool compounds: it is approximately 11.5-fold less potent than SP-2509 (IC50 = 13 nM) , approximately 9.3-fold less potent than GSK-LSD1 (IC50 = 16 nM) , approximately 7.5-fold less potent than ORY-1001 (IC50 <20 nM) , and approximately 600-fold less potent than the clinical candidate CC-90011 (IC50 = 0.25 nM) .
| Evidence Dimension | LSD1-CoREST inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.149 μM (149 nM) |
| Comparator Or Baseline | SP-2509: 13 nM; GSK-LSD1: 16 nM; ORY-1001: <20 nM; CC-90011: 0.25 nM |
| Quantified Difference | 11.5-fold less potent than SP-2509; 9.3-fold less potent than GSK-LSD1; ~7.5-fold less potent than ORY-1001; ~600-fold less potent than CC-90011 |
| Conditions | Biochemical assay measuring LSD1-CoREST complex demethylase activity |
Why This Matters
This intermediate LSD1 potency may be advantageous in experimental contexts where sub-maximal LSD1 inhibition is desired to avoid complete suppression of target engagement or where a balanced LSD1/MAO inhibition profile is required.
